![molecular formula C17H15Br2NO5 B14187632 Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate CAS No. 918945-76-3](/img/structure/B14187632.png)
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine and nitro groups attached to a phenoxyphenyl moiety, which is further connected to a butanoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-nitrophenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3,5-dibromo-4-nitrophenol.
Etherification: The dibromo-nitrophenol is then reacted with 4-bromophenol in the presence of a base to form 3,5-dibromo-4-(4-nitrophenoxy)phenol.
Esterification: Finally, the phenol derivative is esterified with methyl 4-bromobutanoate under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dibromo-4-hydroxyphenylacetate
- Methyl 3,5-dibromo-4-hydroxycinnamate
Uniqueness
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate is unique due to the presence of both bromine and nitro groups on the phenoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
918945-76-3 |
|---|---|
Molecular Formula |
C17H15Br2NO5 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate |
InChI |
InChI=1S/C17H15Br2NO5/c1-24-16(21)4-2-3-11-9-14(18)17(15(19)10-11)25-13-7-5-12(6-8-13)20(22)23/h5-10H,2-4H2,1H3 |
InChI Key |
PRNDTETYOVZBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)

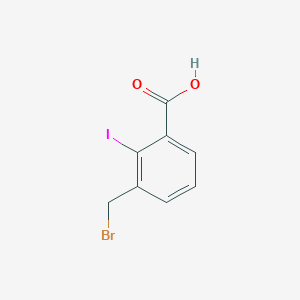
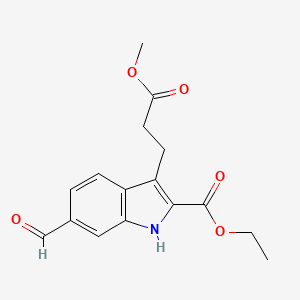
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
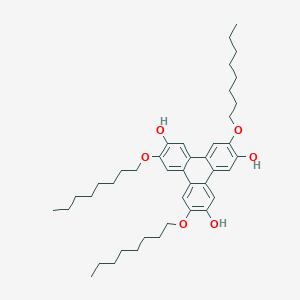
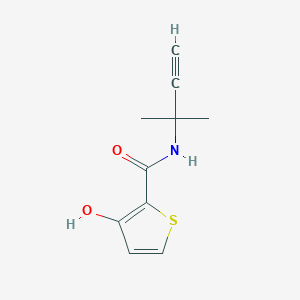
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
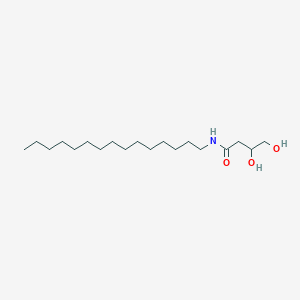
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
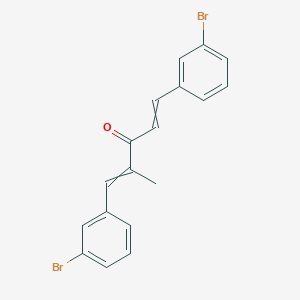
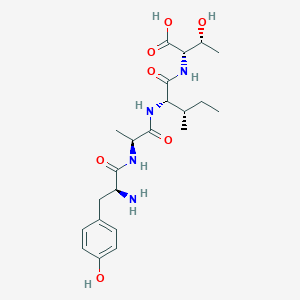
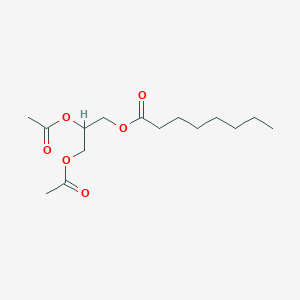
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
